![molecular formula C21H19NO B14272978 3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol CAS No. 138119-05-8](/img/structure/B14272978.png)
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their unique structural properties, which include a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized using the Borsche-Drechsel cyclization method, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole.
Methylation: The carbazole core is methylated at the 1 and 4 positions using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenol Group: The methylated carbazole is then reacted with benzyl chloride in the presence of a base to attach the phenol group, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as selective crystallization and high-temperature distillation may be employed to purify the final product .
化学反応の分析
Types of Reactions
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and related derivatives.
Substitution: Halogenated carbazole derivatives.
科学的研究の応用
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol has a wide range of scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent optoelectronic properties.
Materials Science: Employed in the synthesis of conducting polymers and nanodevices due to its high charge carrier mobility and morphological stability.
作用機序
The mechanism of action of 3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol involves its interaction with molecular targets such as DNA. The compound can bind to the minor groove of DNA, leading to sequence-specific interactions that result in cell cycle arrest and apoptosis in cancer cells . Additionally, its optoelectronic properties are attributed to the efficient charge transport facilitated by the carbazole core .
類似化合物との比較
Similar Compounds
Poly(2,7-carbazole): Exhibits extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Similar to poly(2,7-carbazole) but with different bandgap energies and conjugation lengths.
Polythiophene: Another conducting polymer with excellent optoelectronic properties.
Polyaniline: Known for its electrical conductivity and environmental stability.
Uniqueness
3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol is unique due to its specific structural modifications, which enhance its optoelectronic properties and biological activity. The presence of the phenol group and the dimethyl substitutions on the carbazole core contribute to its distinct chemical behavior and applications.
特性
CAS番号 |
138119-05-8 |
|---|---|
分子式 |
C21H19NO |
分子量 |
301.4 g/mol |
IUPAC名 |
3-[(1,4-dimethylcarbazol-9-yl)methyl]phenol |
InChI |
InChI=1S/C21H19NO/c1-14-10-11-15(2)21-20(14)18-8-3-4-9-19(18)22(21)13-16-6-5-7-17(23)12-16/h3-12,23H,13H2,1-2H3 |
InChIキー |
VCEZBOFOEPIHQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


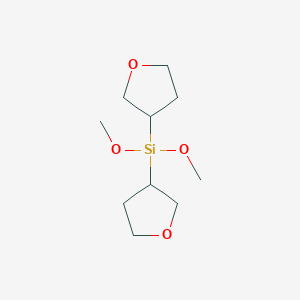
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
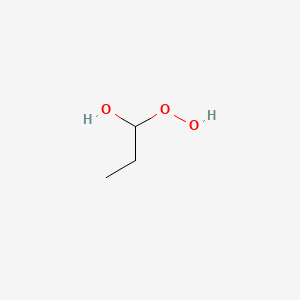
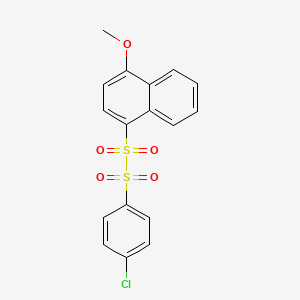
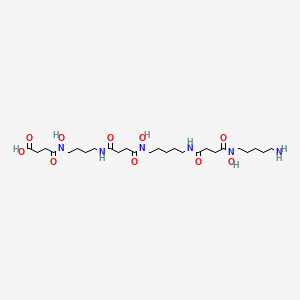
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)

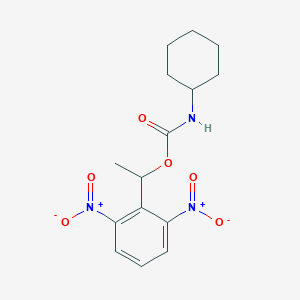
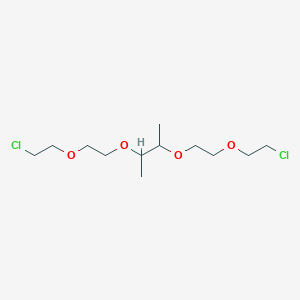
![1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)](/img/structure/B14272947.png)
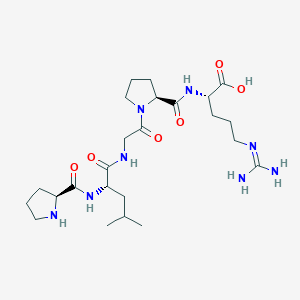
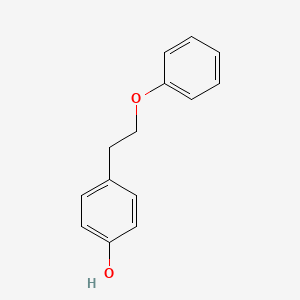

![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
